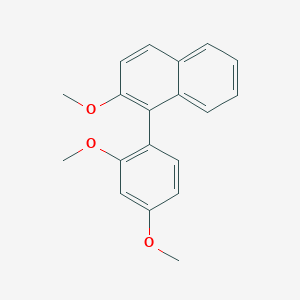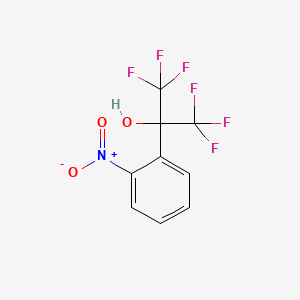![molecular formula C12H6BrClS B13712275 1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
1-Bromo-8-chlorodibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the dibenzothiophene core, making it a valuable intermediate in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-chlorodibenzo[b,d]thiophene can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of dibenzothiophene. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chlorodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Substitution: Reagents such as aluminum chloride and iron(III) chloride are often used.
Oxidation: Reagents like potassium permanganate and chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-8-chlorodibenzo[b,d]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or drug precursor.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-Bromo-8-chlorodibenzo[b,d]thiophene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-chlorodibenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
8-Bromo-1-chlorodibenzo[b,d]thiophene: A positional isomer with the bromine and chlorine atoms swapped.
Dibenzothiophene: The parent compound without any halogen substitutions
Uniqueness
1-Bromo-8-chlorodibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and chlorine atoms on the dibenzothiophene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C12H6BrClS |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
1-bromo-8-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
InChI Key |
BXKZLOWGYPHSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)













